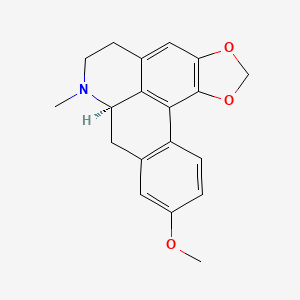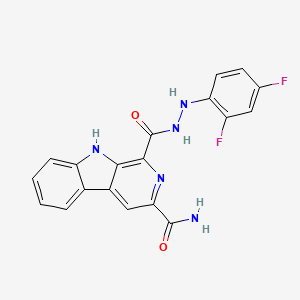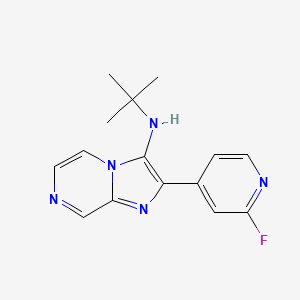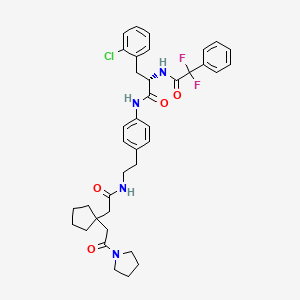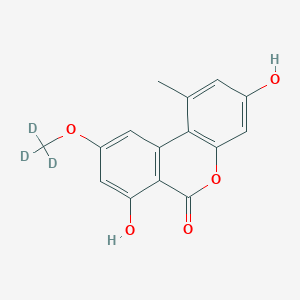
Djalonensone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Djalonensone-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Djalonensone molecule . The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
The industrial production of this compound is typically carried out in specialized laboratories equipped to handle isotope-labeled compounds. The process involves the extraction of Djalonensone from the roots of Anthocleista djalonensis, followed by deuteration to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Djalonensone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Djalonensone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its potential effects on biological systems and its role as a taxonomic marker.
Medicine: Investigated for its pharmacokinetic and metabolic profiles due to the presence of deuterium.
Industry: Utilized in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of Djalonensone-d3 involves its interaction with various molecular targets and pathways. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its biological activity . The specific molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Djalonensone-d3 is unique due to the presence of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Djalonensone: The non-deuterated version of this compound.
Dibenzo-α-pyrones: A class of compounds that includes Djalonensone and other related molecules.
This compound’s uniqueness lies in its deuterium labeling, which can influence its pharmacokinetic and metabolic properties, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3,7-dihydroxy-1-methyl-9-(trideuteriomethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i2D3 |
InChI Key |
LCSDQFNUYFTXMT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)OC3=C2C(=CC(=C3)O)C |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


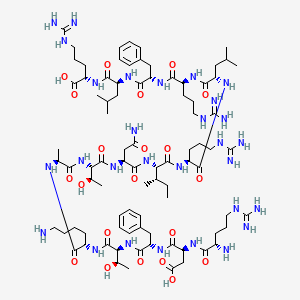
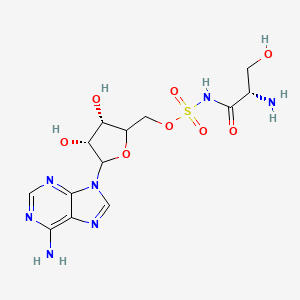
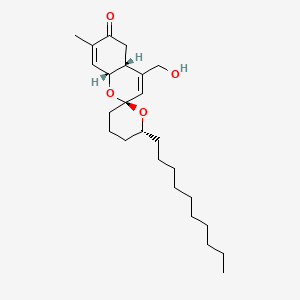
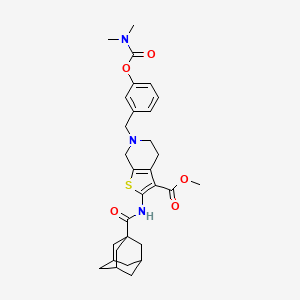

![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
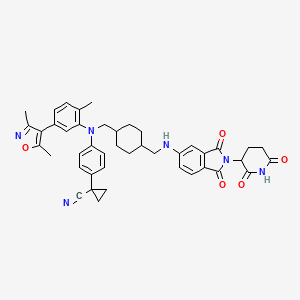
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
